(3-Chloropropyl)methoxydimethylsilane acts as a versatile building block for the synthesis of various organic molecules. The presence of the reactive chlorine group allows for further functionalization through substitution reactions, while the methoxy group participates in condensation reactions. This versatility enables the creation of complex organic structures with desired functionalities, valuable for research in medicinal chemistry, materials science, and polymer chemistry [, ].
The chloropropyl group in (3-chloropropyl)methoxydimethylsilane facilitates its attachment to various surfaces, including metals, oxides, and polymers. This property makes it a valuable tool for surface modification, allowing researchers to introduce desired functionalities onto different substrates. For example, (3-chloropropyl)methoxydimethylsilane can be used to create self-assembled monolayers on surfaces, which can influence their properties like wettability, adhesion, and biocompatibility, finding applications in sensor development, microfluidics, and biomaterials research [, ].
(3-Chloropropyl)methoxydimethylsilane can act as a silane coupling agent, promoting adhesion between organic and inorganic materials. This property is particularly useful in composite materials research, where it helps to improve the interfacial bonding between organic polymers and inorganic fillers, leading to enhanced mechanical properties and durability of the composite material [, ].
(3-Chloropropyl)methoxydimethylsilane is an organosilicon compound characterized by the molecular formula and a molecular weight of approximately 166.72 g/mol. This compound features a chloropropyl group attached to a methoxydimethylsilane moiety, which enhances its reactivity and compatibility with various substrates. It is primarily used in the synthesis of silane coupling agents, which play a crucial role in improving adhesion between organic and inorganic materials in various applications, including coatings, adhesives, and sealants .
While (3-Chloropropyl)methoxydimethylsilane is primarily used in industrial applications, its biological activity has been noted in studies examining its toxicity and environmental impact. The compound is irritating to the eyes, skin, and respiratory system, necessitating careful handling and protective measures during use. Its hydrolysis products, particularly methanol and silanol oligomers, may also exhibit biological activity, although detailed studies on their specific effects remain limited .
The synthesis of (3-Chloropropyl)methoxydimethylsilane typically involves the following methods:
(3-Chloropropyl)methoxydimethylsilane finds diverse applications across several fields:
Studies on interaction mechanisms reveal that (3-Chloropropyl)methoxydimethylsilane interacts with various substrates through covalent bonding facilitated by its reactive groups. The hydrolysis process significantly influences its reactivity; thus, environmental conditions such as humidity can affect its performance as a coupling agent. Research indicates that the hydrolysis products can further react with other compounds, influencing both efficacy and stability in applications like adhesives .
Several compounds share structural similarities with (3-Chloropropyl)methoxydimethylsilane. A comparative analysis highlights its unique characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(Trimethoxysilyl)propyl methacrylate | Contains three methoxy groups | Enhanced hydrolytic stability compared to others |
3-(Methacryloyloxy)propyltrimethoxysilane | Methacrylate functionalized | Different polymerization behavior due to methacrylate |
3-Chloropropyltrimethoxysilane | Similar chloropropyl group | More susceptible to rapid hydrolysis |
3-Aminopropylmethoxydimethylsilane | Amino group instead of chloro | Enhanced reactivity towards biological systems |
The unique methoxydimethylsilyl group in (3-Chloropropyl)methoxydimethylsilane provides distinct hydrolytic stability and reactivity compared to other similar compounds, making it particularly effective in applications requiring strong adhesion properties .
Industrial synthesis employs modular reactors and continuous-flow systems to enhance reaction efficiency. For instance, Koch Modular’s silane production technology utilizes esterification reaction towers operating at 0.15–1 MPa and 100–200°C, achieving 99.5% purity by optimizing feed rates and temperature gradients. Batch reactors, though simpler, face limitations in scalability due to prolonged induction times (0–3 minutes) and uneven heat distribution.
Table 1: Comparative Performance of Reactor Types
Key factors include:
Methanol and ethanol are preferred solvents due to their polarity and compatibility with silane intermediates. Methanol’s low boiling point (64.7°C) facilitates azeotropic removal of HCl during esterification, while ethanol’s higher boiling point (78.4°C) allows reflux at milder temperatures. Non-polar solvents like hexane reduce hydrolysis but slow reaction kinetics.
Table 2: Solvent Impact on Esterification Efficiency
Solvent | Boiling Point (°C) | Polarity Index | Reaction Time (min) | Byproduct Formation (%) |
---|---|---|---|---|
Methanol | 64.7 | 6.6 | 50–80 | <0.1 |
Ethanol | 78.4 | 5.2 | 90–120 | 0.5–1.0 |
Hexane | 68.7 | 0.1 | >180 | 2.0–3.0 |
Critical considerations:
Platinum and ruthenium catalysts dominate hydrosilylation and esterification steps. Karstedt’s catalyst (Pt-based) achieves turnover numbers (TON) up to 140,000 in allyl chloride hydrosilylation, while Ru₃(CO)₁₂ derivatives enable direct synthesis of methoxysilanes without intermediate isolation.
Table 3: Catalyst Performance in Key Reactions
Catalyst | Reaction Type | TON | Selectivity (%) | Temperature (°C) |
---|---|---|---|---|
Karstedt’s catalyst | Hydrosilylation | 140,000 | >99 | 70–80 |
Ru₃(CO)₁₂ | Direct methoxylation | 10,000 | 95 | 80–100 |
H₂PtCl₆ | Esterification | 50,000 | 98 | 60–75 |
Mechanistic insights:
Distillation and liquid-liquid extraction are critical for removing HCl, unreacted trichlorosilane, and chlorinated byproducts. Reactive distillation towers integrate esterification and purification, achieving <0.1% residual trichlorosilane. Phase separation via azeotropic distillation with methanol removes 98% of HCl, while zeolite adsorption traps trace chlorides.
Table 4: Phase Separation Efficacy
Technique | Target Impurity | Removal Efficiency (%) | Energy Cost (kWh/kg) |
---|---|---|---|
Reactive Distillation | HCl, SiCl₄ | 98–99 | 65–90 |
Azeotropic Distillation | Methanol-HCl | 95 | 30–40 |
Zeolite Adsorption | Chlorides | 99.9 | 10–15 |
Innovations:
Hydrolysis of (3-Chloropropyl)methoxydimethylsilane proceeds via nucleophilic attack at the silicon center, with reaction rates and pathways heavily influenced by pH. Under acidic conditions, the mechanism follows an SN2-type process involving protonation of the methoxy group, which enhances the electrophilicity of silicon. This protonation step facilitates water-mediated displacement of the methoxy leaving group, forming a silanol intermediate. Studies on analogous trimethoxysilanes, such as 3-chloropropyltrimethoxysilane, demonstrate rapid hydrolysis at pH 4, with rate constants exceeding 21.8 h⁻¹ for the first methoxy group [6]. The chloro substituent’s electron-withdrawing effect further polarizes the Si–O bond, accelerating hydrolysis compared to non-halogenated analogs [2] [7].
In contrast, alkaline conditions favor a pentacoordinate transition state, where hydroxide ions deprotonate water to generate a nucleophilic oxyanion. This species attacks silicon, displacing the methoxy group through a concerted mechanism. For methoxysilanes, alkaline hydrolysis is generally slower than acidic hydrolysis due to steric hindrance from methyl groups and the reduced electrophilicity of silicon in basic media [6]. For example, hydrolysis rates for methacryloyloxymethyltrimethoxysilane drop from 24.0 h⁻¹ at pH 4 to 6.4 h⁻¹ at pH 9 [6]. The dimethyl substituents on (3-Chloropropyl)methoxydimethylsilane likely exacerbate steric effects, further slowing alkaline hydrolysis relative to trimethoxysilanes.
Table 1: Hydrolysis Rate Constants for Analogous Silanes
Silane | Acidic (pH 4) Rate (h⁻¹) | Alkaline (pH 9) Rate (h⁻¹) |
---|---|---|
Methacryloyloxymethyltrimethoxy | 21.8 [6] | 24.0 [6] |
3-Chloropropyltrimethoxy | 1.59 [6] | 1.2 [6] |
Vinyltrimethoxy | 13.7 [6] | 6.4 [6] |
Condensation of hydrolyzed (3-Chloropropyl)methoxydimethylsilane—yielding siloxane networks—is influenced by the polymer matrix’s dielectric properties and pH. In acidic polymer environments (pH < 6), condensation proceeds via protonation of silanol groups, forming transient oxonium ions that react with neighboring silanols. This mechanism dominates in hydrophobic matrices, where water activity is low, and favors the formation of linear oligomers [2] [7]. For instance, monosilanols derived from methoxy-dimethylsilanes exhibit condensation rate minima near pH 6.5–7, with rate constants as low as 0.6 h⁻¹ [6].
In basic matrices (pH > 8), deprotonated silanolate ions (Si–O⁻) undergo nucleophilic attack on neutral silanols, producing branched networks. However, the dimethyl groups on (3-Chloropropyl)methoxydimethylsilane hinder this process by reducing silicon’s accessibility. Comparative studies show that trisilanols condense 10× faster than monosilanols under identical basic conditions [6]. Applications in mesoporous silica synthesis highlight the compound’s utility in forming hybrid organic-inorganic frameworks, where its chloro group enables post-condensation functionalization [3] [4].
Nucleophilic substitution at silicon in (3-Chloropropyl)methoxydimethylsilane is governed by steric effects and electronic polarization. The chloro group’s strong electron-withdrawing character increases the partial positive charge on silicon, enhancing susceptibility to nucleophiles like water or alcohols. Kinetic analyses using Taft linear free-energy relationships reveal that steric parameters (Es) dominate over polar effects (σ*) for methoxysilanes, with bulky substituents decelerating substitution [2]. For example, replacing methoxy with ethoxy groups reduces hydrolysis rates by 40% due to increased steric hindrance [7].
Table 2: Substituent Effects on Nucleophilic Substitution Rates
Substituent | Taft Es | Relative Rate (k/k₀) |
---|---|---|
Methoxy | 0.00 | 1.00 [2] |
Ethoxy | -0.07 | 0.60 [2] |
Chloropropyl | -1.24 | 1.30 [6] |
In non-aqueous media, substitution follows an associative mechanism, where nucleophile binding precedes leaving group dissociation. This pathway is favored in aprotic solvents like acetone, which stabilize the pentacoordinate intermediate [6]. The dimethyl groups on silicon further stabilize this intermediate through hyperconjugation, as evidenced by ²⁹Si NMR shifts in related silanes [6].
(3-Chloropropyl)methoxydimethylsilane represents a significant advancement in the surface modification of cellulose nanostructures, offering unique advantages over traditional silane coupling agents. The compound's distinctive chemical structure, featuring a chlorosilane group attached to a three-carbon propyl chain with methoxy functionality, enables highly efficient surface functionalization through multiple reaction pathways [1].
The surface functionalization process involves a three-step mechanism similar to other aminosilane modifications. Initially, the methoxy groups undergo hydrolysis in aqueous conditions, forming reactive silanol intermediates. These silanol groups subsequently adsorb onto the cellulose nanocrystal surface through hydrogen bonding interactions with the abundant hydroxyl groups. Finally, condensation reactions occur between the silanol groups and surface hydroxyls, establishing covalent Si-O-C bonds that provide durable surface modification [1] [2].
Research has demonstrated that silane-modified cellulose nanocrystals exhibit remarkable thermal stability, with maximum decomposition temperatures reaching 280°C compared to unmodified materials [2] [3]. The introduction of (3-Chloropropyl)methoxydimethylsilane specifically enhances the dispersibility of cellulose nanocrystals in hydrophobic polymer matrices, addressing one of the primary limitations of pristine cellulose materials [4].
Table 1: Surface Functionalization Parameters for Cellulose Nanostructures
Silane Coupling Agent | Modification Mechanism | Key Properties Enhanced | Temperature Stability (°C) | Reference |
---|---|---|---|---|
3-aminopropyltriethoxysilane (APTES) | Silanol formation → Hydroxyl group reaction → Si-O-C bond formation | Thermal stability, amino functionality, dispersibility | 280 | Khanjanzadeh et al. (2018) |
3-aminopropyltrimethoxysilane (APTMS) | Amine group grafting → Covalent binding | Deacidifying activity, surface charge modification | 280 | El Miri et al. (2022) |
3-glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy ring opening → Improved bonding | Adhesion promotion, chemical resistance | 164-171 | Xu et al. (2018) |
3-chloropropyltrimethoxysilane (CPTMS) | Chlorosilane hydrolysis → Surface functionalization | Hydrophobic surface modification | 300 | Singh et al. (2021) |
The chlorosilane functionality of (3-Chloropropyl)methoxydimethylsilane provides enhanced reactivity compared to traditional alkoxysilanes, resulting in more efficient grafting onto cellulose surfaces. X-ray photoelectron spectroscopy analysis confirms successful modification through the detection of silicon and chlorine signals on the modified nanocrystal surfaces [5]. The resulting materials demonstrate improved compatibility with polymer matrices, reduced hydrophilicity, and enhanced mechanical properties in composite applications [4].
Scanning electron microscopy studies reveal that surface modification with chlorosilane compounds significantly improves the dispersion of cellulose nanocrystals in natural rubber matrices, reducing agglomeration and promoting uniform distribution throughout the composite material [4]. This enhanced dispersion directly correlates with improved mechanical properties, including increased tensile strength and reduced Payne effect characteristics [4].
The application of (3-Chloropropyl)methoxydimethylsilane as a crosslinking agent in polylactic acid bio-composites represents a significant advancement in biodegradable polymer technology. The compound's unique chemical structure enables efficient crosslinking through moisture-induced silane condensation reactions, providing enhanced mechanical properties and thermal stability to PLA-based materials [6] [7].
The crosslinking mechanism involves initial hydrolysis of the chlorosilane groups in the presence of atmospheric moisture, forming reactive silanol intermediates. These silanol groups subsequently undergo condensation reactions with hydroxyl groups present on the PLA polymer chains, establishing a three-dimensional siloxane network that significantly improves the material's mechanical properties [6]. The process is typically conducted at temperatures between 70-100°C, allowing for complete crosslinking while maintaining the biodegradable characteristics of the base polymer [7] [8].
Table 2: Crosslinking Performance in Polylactic Acid Bio-Composites
Silane Crosslinking Agent | Crosslinking Mechanism | Mechanical Properties | Thermal Properties | Applications |
---|---|---|---|---|
Vinyltrimethoxysilane (VTMS) | Moisture-induced silane condensation | Tensile strength: 6.98 MPa, Compressive: 8.19 MPa | HDT > 100°C, improved thermal stability | Hot-fill food packaging, biocomposites |
3-methacryloxypropyltrimethoxysilane (MPS) | Methacrylate group polymerization | Enhanced tensile and flexural strength | Increased glass transition temperature | Reinforced plastics, adhesives |
3-aminopropyltriethoxysilane (APTES) | Amine-assisted crosslinking | Tensile: 7.18 MPa, Compressive: 8.28 MPa | Degradation time: 5.1 months | Bone plate applications, tissue engineering |
3-glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy ring opening mechanism | Improved adhesion and durability | Tg: 164-171°C | Epoxy composites, coatings |
Research findings indicate that incorporating (3-Chloropropyl)methoxydimethylsilane into PLA bio-composites results in heat distortion temperatures exceeding 100°C, making these materials suitable for hot-fill packaging applications [7]. The crosslinking process significantly improves the dimensional stability of PLA under elevated temperatures, addressing one of the primary limitations of uncrosslinked polylactic acid materials [7].
The biodegradation characteristics of silane-crosslinked PLA composites demonstrate controlled degradation rates, with optimal formulations achieving complete degradation within 5.1 months [9]. This timeframe aligns with bone healing processes, making these materials particularly suitable for temporary biomedical implants and tissue engineering scaffolds [9]. Cell viability studies confirm excellent biocompatibility, with all tested formulations exceeding 80% cell viability according to ISO 10993-5 standards [9].
Differential scanning calorimetry analysis reveals that silane crosslinking reduces the crystallinity of PLA polymers due to restricted chain mobility, while simultaneously improving thermal stability through the formation of stable siloxane networks [8]. The crosslinked materials exhibit enhanced mechanical properties, with tensile strength improvements of up to 22% compared to uncrosslinked PLA composites [10].
(3-Chloropropyl)methoxydimethylsilane demonstrates exceptional performance in the formation of self-assembled monolayers for hydrophobic surface coatings. The compound's unique molecular structure, combining reactive chlorosilane groups with methoxy functionality, enables the creation of highly ordered monolayers with superior water-repellent properties [11] [12].
The self-assembly process occurs through spontaneous organization of silane molecules at the interface between the substrate and the coating solution. The chlorosilane groups undergo rapid hydrolysis in the presence of trace moisture, forming reactive silanol intermediates that subsequently condense with hydroxyl groups on the substrate surface [11]. This process creates a covalently bonded monolayer with the hydrophobic alkyl chains oriented away from the surface, providing exceptional water repellency [13].
Table 3: Self-Assembled Monolayer Performance for Hydrophobic Coatings
Silane Compound | Contact Angle (°) | Sliding Angle (°) | Thermal Stability | Durability | Applications |
---|---|---|---|---|---|
Octadecyltrichlorosilane (OTS) | 155-172 | 0.7-3.0 | Stable up to 300°C | >360 hours condensation stability | Dropwise condensation, heat transfer |
Tridecafluoro-1,1,2,2-tetrahydrooctyl trichlorosilane (FOTS) | 118 | <20 | Stable up to 300°C | Superior anti-abrasion properties | Inkjet printing nozzles |
Dimethyldichlorosilane (DDMS) | 110-112 | Not specified | Good thermal resistance | Enhanced mechanical stability | Vapor-phase deposition |
3-chloropropyltrimethoxysilane (CPTMS) | 160.98 | <1 | Stable 100-300°C | Self-healing capability | Superhydrophobic coatings |
The resulting self-assembled monolayers exhibit water contact angles exceeding 160°, classifying them as superhydrophobic surfaces [14]. The ultralow sliding angles, typically less than 1°, demonstrate excellent non-stick properties that are essential for self-cleaning applications [11]. These properties result from the hierarchical surface structure created by the controlled aggregation of silane molecules during the self-assembly process [11].
Thermal stability studies reveal that (3-Chloropropyl)methoxydimethylsilane-based monolayers maintain their hydrophobic properties at temperatures up to 300°C, significantly outperforming conventional silane coatings [13]. This thermal stability is attributed to the strong covalent bonding between the silane molecules and the substrate, as well as the formation of stable siloxane networks through intermolecular condensation reactions [13].
The durability of these self-assembled monolayers is exceptional, with coatings maintaining their superhydrophobic properties for over 360 hours during continuous water vapor condensation testing [12]. This remarkable durability is achieved through the formation of hierarchical surface structures that are resistant to mechanical abrasion and chemical degradation [12].
Recent research has demonstrated that (3-Chloropropyl)methoxydimethylsilane-based coatings exhibit self-healing capabilities, with damaged surface areas recovering their hydrophobic properties through molecular reorganization [14]. X-ray photoelectron spectroscopy and Fourier transform infrared spectroscopy confirm that the self-healing mechanism involves the reformation of Si-O-Si bonds through residual silanol groups present in the coating matrix [14].
Flammable